molecular formula C19H18N6O2S B14758195 3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide

3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide

Cat. No.: B14758195
M. Wt: 394.5 g/mol
InChI Key: LMBCEXPMAGRBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine moiety, which is fused with a pyrimidine ring, and an amino group attached to a benzenesulfonamide structure. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is then introduced through a condensation reaction with appropriate reagents such as formamidine or guanidine derivatives.

    Amination and Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, base catalysts, solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and are studied for their biological activities, particularly as kinase inhibitors.

    Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are known for their medicinal chemistry applications.

    Pyrrolopyrazines: These compounds are also heterocyclic and have applications in drug discovery and development.

Uniqueness

The uniqueness of 3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a valuable compound for scientific research.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-[[4-(1-ethylpyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C19H18N6O2S/c1-2-25-12-16(15-7-4-9-21-18(15)25)17-8-10-22-19(24-17)23-13-5-3-6-14(11-13)28(20,26)27/h3-12H,2H2,1H3,(H2,20,26,27)(H,22,23,24)

InChI Key

LMBCEXPMAGRBLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.